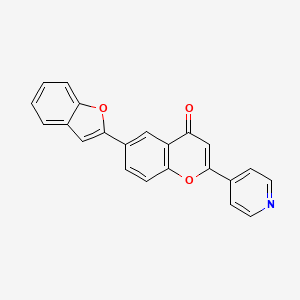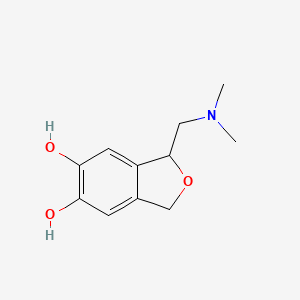
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol is an organic compound that belongs to the class of isobenzofurans. This compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a dihydroisobenzofuran ring system. The compound also contains two hydroxyl groups at the 5 and 6 positions of the dihydroisobenzofuran ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol typically involves the following steps:
Formation of the Isobenzofuran Ring: The initial step involves the formation of the isobenzofuran ring system. This can be achieved through cyclization reactions involving suitable precursors such as phthalic anhydride and appropriate nucleophiles.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction. This step often involves the use of dimethylamine and formaldehyde under basic conditions to form the dimethylaminomethyl group.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the 5 and 6 positions of the dihydroisobenzofuran ring. This can be achieved through selective hydroxylation reactions using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The dimethylamino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, while the hydroxyl groups can form additional hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol: The parent compound with unique structural features.
Dimethylaminomethyl derivatives: Compounds with similar dimethylaminomethyl groups but different ring systems.
Isobenzofuran derivatives: Compounds with similar isobenzofuran ring systems but different substituents.
Uniqueness
This compound is unique due to the presence of both dimethylamino and hydroxyl groups on the isobenzofuran ring. This combination of functional groups imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-[(dimethylamino)methyl]-1,3-dihydro-2-benzofuran-5,6-diol |
InChI |
InChI=1S/C11H15NO3/c1-12(2)5-11-8-4-10(14)9(13)3-7(8)6-15-11/h3-4,11,13-14H,5-6H2,1-2H3 |
Clave InChI |
AXOBRCSORCNZAQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1C2=CC(=C(C=C2CO1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


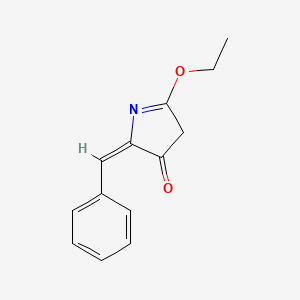
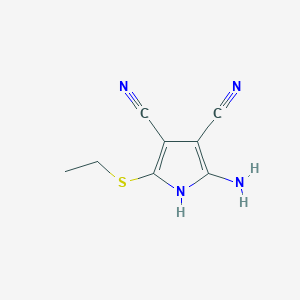
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
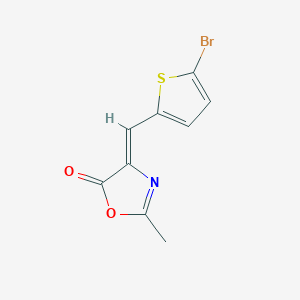
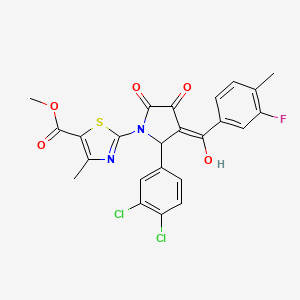
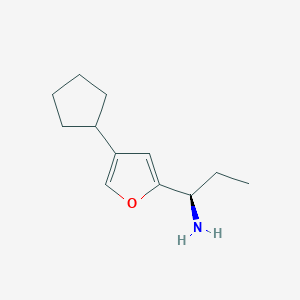

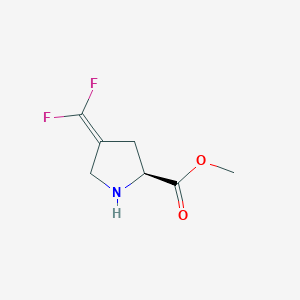
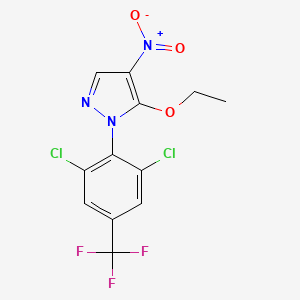
![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)
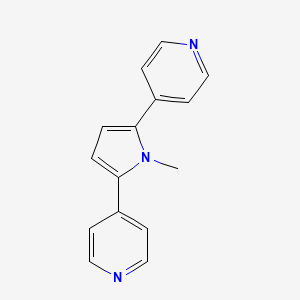

![[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12875614.png)
